molecular formula C16H17NO2 B12711910 5-Isopropyl-o-tolyl nicotinate CAS No. 35931-29-4

5-Isopropyl-o-tolyl nicotinate

Cat. No.: B12711910
CAS No.: 35931-29-4
M. Wt: 255.31 g/mol
InChI Key: SZCZJXCLBISPEH-UHFFFAOYSA-N
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Description

5-Isopropyl-o-tolyl nicotinate is an organic compound with the molecular formula C16H17NO2. It is a derivative of nicotinic acid, where the nicotinic acid moiety is esterified with 5-isopropyl-o-tolyl alcohol. This compound is known for its unique chemical structure, which includes aromatic rings and ester functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-o-tolyl nicotinate typically involves the esterification of nicotinic acid with 5-isopropyl-o-tolyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts might include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-o-tolyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction would produce the corresponding alcohol.

Scientific Research Applications

5-Isopropyl-o-tolyl nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the formulation of various industrial products, including coatings and polymers.

Mechanism of Action

The mechanism of action of 5-Isopropyl-o-tolyl nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Inositol nicotinate

Comparison

Compared to these similar compounds, 5-Isopropyl-o-tolyl nicotinate is unique due to its specific structural features, such as the presence of the isopropyl and o-tolyl groups

Properties

CAS No.

35931-29-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C16H17NO2/c1-11(2)13-7-6-12(3)15(9-13)19-16(18)14-5-4-8-17-10-14/h4-11H,1-3H3

InChI Key

SZCZJXCLBISPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN=CC=C2

Origin of Product

United States

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